N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide is a chemical compound with the molecular formula C16H28N2O3 and a molecular weight of 296.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cycloheptyl group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide involves several steps. One common method includes the reaction of cycloheptylamine with 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic acid chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide can be compared with other similar compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but lacks the cycloheptyl and acetamide groups, resulting in different chemical and biological properties.
Cycloheptylamine: This compound contains the cycloheptyl group but lacks the spirocyclic structure, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-cycloheptyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(17-14-5-3-1-2-4-6-14)13-18-9-7-16(8-10-18)20-11-12-21-16/h14H,1-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJZVQQBNBYXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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